6,7-dimethyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the methylsulfanylphenyl group and the carboxamide functionality. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the thiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures often have comparable chemical properties and reactivity.
Carboxamide derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.
Uniqueness
6,7-DIMETHYL-N~9~-[2-(METHYLSULFANYL)PHENYL]-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its specific combination of functional groups and the arrangement of atoms within its structure
Properties
Molecular Formula |
C22H20N2O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-(2-methylsulfanylphenyl)-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O3S2/c1-14-12-15(22(25)23-18-9-5-6-10-19(18)28-3)13-17-16-8-4-7-11-20(16)29(26,27)24(2)21(14)17/h4-13H,1-3H3,(H,23,25) |
InChI Key |
WGNMFTYSTCYOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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